8-Bromo-2-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H6BrF3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to the quinoline ring. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination. The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are facilitated by the presence of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide can be used for nucleophilic substitution of the bromine atom.
Oxidation: Common oxidizing agents like potassium permanganate can be used.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Azido derivatives.
Oxidation: Quinoline N-oxides.
Cross-Coupling: Various biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule inhibitors like colchicine.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinolin-4-amine
- 8-Bromoquinoline
Comparison: 8-Bromo-2-(trifluoromethyl)quinolin-4-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom facilitates various substitution reactions .
Eigenschaften
CAS-Nummer |
874818-02-7 |
---|---|
Molekularformel |
C10H6BrF3N2 |
Molekulargewicht |
291.07 g/mol |
IUPAC-Name |
8-bromo-2-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-6-3-1-2-5-7(15)4-8(10(12,13)14)16-9(5)6/h1-4H,(H2,15,16) |
InChI-Schlüssel |
UPUIFXYHEOBWIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.